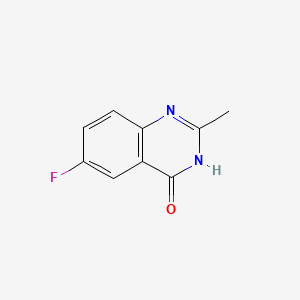

6-Fluoro-2-methylquinazolin-4-ol

説明

6-Fluoro-2-methylquinazolin-4-ol is an organofluorine compound that belongs to the quinazoline family. It is characterized by a quinazoline core structure with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

科学的研究の応用

6-Fluoro-2-methylquinazolin-4-ol has a wide range of applications in scientific research, including:

生化学分析

Biochemical Properties

6-Fluoro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions. It interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase), inhibiting their activity . The nature of these interactions is competitive, meaning this compound competes with the substrate for the active site of the enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It has been observed to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylquinazolin-4-ol can be achieved through several methods, including:

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium or copper can be used as catalysts to facilitate the formation of the quinazoline ring.

Ultrasound-promoted reaction: Ultrasound energy can be used to enhance the reaction rate and yield.

Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases, improving reaction efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact. Microwave-assisted and metal-mediated reactions are often preferred due to their efficiency and scalability .

化学反応の分析

Types of Reactions

6-Fluoro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 6-Fluoro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

類似化合物との比較

Similar Compounds

Quinazolinone: Similar structure but lacks the fluorine atom at the 6th position.

2-Methylquinazolin-4-ol: Similar structure but lacks the fluorine atom.

6-Fluoroquinazolin-4-ol: Similar structure but lacks the methyl group at the 2nd position

Uniqueness

6-Fluoro-2-methylquinazolin-4-ol is unique due to the presence of both the fluorine atom and the methyl group, which enhance its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group influences its binding affinity and selectivity towards biological targets .

生物活性

6-Fluoro-2-methylquinazolin-4-ol is an organofluorine compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinazoline core structure with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This unique configuration enhances its reactivity and biological activity.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, notably:

- Poly(ADP-ribose) synthetase : It acts as a potent inhibitor with a Ki value of approximately 1.1 μM, demonstrating its potential in cancer therapy by hindering DNA repair mechanisms .

- Mammalian aspartate transcarbamylase (ATCase) : Inhibition occurs in a concentration-dependent manner, with effective dosages observed in both in vitro and in vivo studies .

The biological activity of this compound is primarily attributed to its binding interactions with target biomolecules. The fluorine atom enhances lipophilicity and metabolic stability, leading to increased binding affinity to active sites on enzymes or receptors. This interaction can block substrate access or alter enzyme conformation, inhibiting their function effectively .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) after 48h | IC50 (μM) after 72h |

|---|---|---|

| HCT116 | 10.72 | 5.33 |

| MCF-7 | 21.29 | Not specified |

| HepG2 | 17.48 | 7.94 |

The compound exhibited moderate to good cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

When compared to similar quinazoline derivatives, such as 2-Methylquinazolin-4-ol and other fluorinated compounds, this compound demonstrates enhanced biological activity due to the synergistic effects of the fluorine and methyl groups. This uniqueness contributes to its increased potency against various biological targets .

Case Studies and Research Applications

- Anticancer Research : The compound has been utilized as a scaffold for synthesizing new anticancer agents, showing promise in targeting multiple cancer pathways.

- Enzyme Studies : Its role as an enzyme inhibitor makes it valuable in biochemical research aimed at understanding metabolic pathways and developing therapeutic strategies for diseases involving enzyme dysregulation.

- Drug Development : Ongoing research is focused on modifying the structure of this compound to enhance its efficacy and selectivity for specific targets within cancer cells .

特性

IUPAC Name |

6-fluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNYJURDZUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674257 | |

| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194473-04-6 | |

| Record name | 6-Fluoro-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194473-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。